BENGHE Foundational & Exploratory

Check Availability & Pricing

Ac-Gly-BoroPro: A Technical Guide to its
Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ac-Gly-BoroPro

Cat. No.: B560616

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of
Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is
a cell surface serine protease that is overexpressed in the reactive stromal fibroblasts of many
cancers, making it a promising target for cancer therapy and diagnostic imaging. This
document is intended for researchers, scientists, and drug development professionals working
in the fields of oncology, medicinal chemistry, and pharmacology.

Chemical and Biological Properties

Ac-Gly-BoroPro, also known as [(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid, is a
dipeptide boronic acid analog.[1] The N-terminal acetylation is crucial for its selectivity, as it
blocks the free amino group, preventing cyclization and reducing its affinity for other dipeptidyl
peptidases (DPPs).[2] The boronic acid moiety is a key feature, enabling the compound to form
a stable, covalent complex with the active site serine of FAP.

Quantitative data for Ac-Gly-BoroPro is summarized in the table below for easy reference and
comparison.
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Property Value Source
Molecular Formula CsH15BN204 [1112]
Molecular Weight 214.03 g/mol
CAS Number 886992-99-0
Appearance White to off-white solid
Purity >98.0%
DMSO: = 50 mg/mL (233.61
Solubility mM) PBS: = 100 mg/mL
(467.22 mM)
Powder: -20°C for 3 years; 4°C
for 2 years. In solvent: -80°C
for 6 months; -20°C for 1
month. Protect from light,
Storage stored under nitrogen. It is

recommended to prepare
solutions freshly as the
compound can be unstable in

solution.

Inhibition Constant (Ki) for FAP

23 nM (or 23 + 3 nM)

Inhibition Constant (Ki) for
DPP-4

377 £18 nM

Selectivity

Ac-Gly-BoroPro is
approximately 9- to 5400-fold
more selective for FAP over
other prolyl peptidases such as
DPP-7, DPP-8, DPP-9, prolyl
oligopeptidase, and

acylpeptide hydrolase.

Synthesis of Ac-Gly-BoroPro
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The synthesis of Ac-Gly-BoroPro can be achieved through a multi-step process starting from
tert-butyl 1-pyrrolidinecarboxylate. The following protocol is based on established synthetic
routes for proline boronate compounds.

Experimental Protocol: Synthesis of N-Acetyl-Gly-
Boroproline

Materials:

tert-butyl 1-pyrrolidinecarboxylate (N-t-BOC-pyrrolidine)

o sec-butyllithium

o Trimethylborate

o (Further reagents for subsequent steps are implied, including a glycine source and
acetylating agent)

 Tetrahydrofuran (THF)

o Appropriate solvents for extraction and purification

o Apparatus for anhydrous reactions and purification (e.g., column chromatography)

Procedure:

o Metallation of N-t-BOC-pyrrolidine: In an anhydrous reaction vessel under an inert
atmosphere, dissolve tert-butyl 1-pyrrolidinecarboxylate in dry THF. Cool the solution to a low
temperature (e.g., -78 °C).

» Slowly add sec-butyllithium to the cooled solution. The reaction mixture is stirred at this
temperature to allow for the formation of the lithiated intermediate.

» Borylation: To the solution containing the lithiated intermediate, add trimethylborate dropwise
while maintaining the low temperature.

e Hydrolysis and Protection/Deprotection Steps: Subsequent steps involve the hydrolysis of
the boronate ester, coupling with a protected glycine residue, and N-terminal acetylation.
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These steps typically involve standard peptide coupling techniques and
protection/deprotection strategies.

 Purification: The crude product is purified using techniques such as reverse-phase HPLC to
yield the final N-acetyl-gly-boroproline compound.

Note: This is a generalized protocol. For a detailed, step-by-step synthesis, refer to relevant
patents and publications that describe the synthesis of proline boronate compounds.

Mechanism of Action: FAP Inhibition

Ac-Gly-BoroPro acts as a competitive, tight-binding inhibitor of FAP. The Gly-Pro dipeptide
motif mimics the natural substrate of FAP, allowing the inhibitor to bind to the enzyme's active
site. The electrophilic boron atom of the boronic acid moiety is attacked by the hydroxyl group
of the catalytic serine residue in the FAP active site, forming a stable covalent adduct. This
effectively blocks the enzyme's catalytic activity.

FAP Active Site

Ac-Gly-BoroPro Nucleophilic Attack Serine Residue Forms Stable Covalent Adduct
(Boronic Acid Moiety) (Nucleophilic -OH) (Inactivated FAP)

Click to download full resolution via product page

Caption: Mechanism of FAP inhibition by Ac-Gly-BoroPro.

Experimental Protocols
In Vitro Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory constant (Ki) of Ac-Gly-BoroPro
against FAP and other proteases using a fluorescence-based assay.

Materials:

e Recombinant human FAP and DPP-4 enzymes
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Ac-Gly-BoroPro

Fluorogenic substrate: Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC)
Assay buffer (e.g., Tris-HCI, pH 7.5)

96-well microplates (black, clear bottom)

Fluorescence microplate reader

Procedure:

Prepare a series of dilutions of Ac-Gly-BoroPro in the assay buffer.

In a 96-well plate, add the FAP enzyme (e.g., final concentration of 1.0 nM) or DPP-4
enzyme (e.g., final concentration of 0.1 nM) to each well.

Add the different concentrations of Ac-Gly-BoroPro to the wells containing the enzyme.
Ensure that the inhibitor concentration is at least 20-fold greater than the enzyme
concentration.

Incubate the enzyme and inhibitor mixture for a pre-determined time at a controlled
temperature (e.g., 25°C or 37°C) to allow for binding to reach a steady state.

Initiate the enzymatic reaction by adding the fluorogenic substrate Ala-Pro-AFC to each well
(e.g., final concentration of 500 uM for FAP and 100 pM for DPP-4).

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at
380-400 nm and emission at 505-510 nm). The rate of substrate cleavage is proportional to
the rate of fluorescence increase.

Determine the initial velocity (vo) of the reaction in the absence of the inhibitor and the
steady-state velocity (vi) in the presence of different inhibitor concentrations.

Calculate the apparent inhibition constant (Kiapp) by plotting vo/vi - 1 against the inhibitor
concentration.
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e The inhibition constant (Ki) can then be determined from the Kiapp value using the

Michaelis-Menten equation, taking into account the substrate concentration and the

Michaelis constant (Km) of the enzyme for the substrate.

In Vitro Enzyme Inhibition Assay Workflow
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Caption: Workflow for the in vitro FAP inhibition assay.

© 2025 BenchChem. All rights reserved.

6/9 Tech Support


https://www.benchchem.com/product/b560616?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of Ac-Gly-BoroPro in a more
physiologically relevant context.

Example Protocol: Inhibition of FAP in Human Glioblastoma Cells (U-87 MG)
Materials:

e U-87 MG cells

o Cell culture medium and supplements

e Ac-Gly-BoroPro

e Fluorogenic substrate: Suc-Gly-Pro-AMC

o Lysis buffer

e 96-well plates

o Fluorescence microplate reader

Procedure:

e Culture U-87 MG cells to a suitable confluency in 96-well plates.

o Treat the cells with various concentrations of Ac-Gly-BoroPro for a specified duration (e.g.,
24 hours).

e Lyse the cells to release intracellular and membrane-bound proteins, including FAP.
e Add the fluorogenic substrate Suc-Gly-Pro-AMC to the cell lysates.
o Monitor the cleavage of the substrate by measuring the increase in fluorescence over time.

e The ICso value, the concentration of inhibitor required to reduce FAP activity by 50%, can be
determined by plotting the enzyme activity against the inhibitor concentration. For U-87 MG
cells, the reported ICso for Ac-Gly-BoroPro is 0.663 puM.
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Conclusion

Ac-Gly-BoroPro is a highly selective and potent inhibitor of Fibroblast Activation Protein. Its
well-defined chemical properties and mechanism of action make it a valuable tool for basic
research into the role of FAP in cancer and other diseases. The detailed protocols provided in
this guide for its synthesis and evaluation will be beneficial for researchers and drug
development professionals seeking to utilize this compound in their studies. Further
investigations into the in vivo efficacy and safety of Ac-Gly-BoroPro and its derivatives are
warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b560616?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

